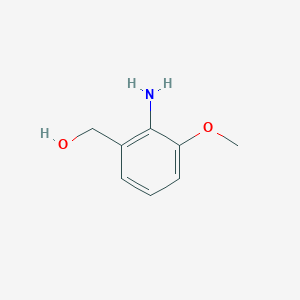

(2-Amino-3-methoxyphenyl)methanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2-amino-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKKHKCCXJPKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343847 | |

| Record name | (2-Amino-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205877-13-0 | |

| Record name | (2-Amino-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Amino-3-methoxyphenyl)methanol chemical properties

An In-Depth Technical Guide to the Chemical Properties of (2-Amino-3-methoxyphenyl)methanol

Introduction

This compound is a substituted aromatic amino alcohol that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature, incorporating a primary aromatic amine, a primary alcohol, and a methoxy ether on a benzene scaffold, makes it an attractive starting material for the synthesis of complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the nuanced chemical properties and reactivity of this compound is paramount for its effective utilization in the design of novel pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive technical overview of its core properties, a plausible and detailed synthetic protocol, an analysis of its chemical reactivity, and essential safety guidelines, grounded in established chemical principles and authoritative data.

Core Identification and Molecular Structure

Precise identification is the foundation of all chemical research. This compound is systematically identified by several key descriptors that ensure unambiguous communication in a scientific context.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-amino-3-methoxybenzyl alcohol[1] |

| CAS Number | 205877-13-0[1] |

| Molecular Formula | C₈H₁₁NO₂[1] |

| Molecular Weight | 153.18 g/mol [1] |

| InChI Key | NGKKHKCCXJPKGW-UHFFFAOYSA-N[1] |

The spatial arrangement of its functional groups is depicted in the following structural diagram.

Detailed Experimental Protocol (Illustrative):

This protocol is based on established methods for similar transformations, such as the synthesis of 2-amino-5-methoxy-benzyl alcohol. [2] Part A: Reduction of 3-methoxy-2-nitrobenzaldehyde to (3-Methoxy-2-nitrophenyl)methanol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxy-2-nitrobenzaldehyde (1.0 eq.) in methanol. Cool the flask to 0 °C in an ice bath.

-

Rationale: Methanol is an effective solvent for both the substrate and the reducing agent. Cooling is essential to control the exothermic reaction and prevent side reactions.

-

-

Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 eq.) to the stirred solution in small portions.

-

Rationale: NaBH₄ is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the nitro group. Portion-wise addition maintains temperature control.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute acid to destroy excess NaBH₄.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, (3-methoxy-2-nitrophenyl)methanol.

Part B: Reduction of (3-Methoxy-2-nitrophenyl)methanol to this compound

-

Setup: Dissolve the crude intermediate from Part A in methanol in a hydrogenation vessel. [2]Add a catalytic amount of Raney Nickel (~5-10% by weight). [2] * Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Raney Nickel is a common and effective catalyst for this transformation. [2]2. Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-5 bar) and stir vigorously at room temperature. [2]3. Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Rationale: The catalyst is pyrophoric and must be handled with care. Filtering through Celite ensures its complete and safe removal.

-

-

Purification: Evaporate the methanol from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR) and mass spectrometry.

Chemical Reactivity and Potential Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.

-

The Aromatic Amine: The primary amine is nucleophilic and can readily undergo acylation to form amides, alkylation, and diazotization to form diazonium salts. These salts are exceptionally useful intermediates for introducing a wide variety of functional groups via Sandmeyer-type reactions.

-

The Primary Alcohol: The benzylic alcohol can be selectively oxidized. Mild oxidizing agents (like PCC or DMP) will yield the corresponding aldehyde, while strong oxidizing agents (like KMnO₄) will produce the carboxylic acid. It can also undergo esterification with carboxylic acids or be converted into an ether.

-

The Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the potent ortho-, para-directing effects of both the amino (-NH₂) and methoxy (-OCH₃) groups. The positions ortho and para to these substituents are electronically enriched and thus susceptible to reactions like halogenation, nitration, and Friedel-Crafts reactions, although reaction conditions must be chosen carefully to avoid side reactions with the amine and alcohol groups.

Applications in Drug Discovery and Materials Science

While specific, large-scale applications for this compound are not widely documented, its value lies in its role as a sophisticated intermediate.

-

Medicinal Chemistry: Vicinal amino alcohols are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including beta-blockers and certain antivirals. [3]The specific substitution pattern of this molecule provides a unique starting point for generating libraries of novel compounds for biological screening. The ability to selectively modify the amine, alcohol, and aromatic ring allows for fine-tuning of properties like solubility, receptor binding, and metabolic stability. [4]* Organic Synthesis: As a trifunctional building block, it enables complex and convergent synthetic strategies, reducing the number of steps required to build elaborate target molecules.

-

Materials Science: Substituted benzyl alcohols and anilines are precursors to polymers, dyes, and other functional materials. The functional groups on this molecule could be used to incorporate specific properties into larger polymeric structures or to act as a ligand for metal complexes.

Safety and Handling

No specific safety data sheet is available for this compound. Therefore, a conservative approach based on data from structurally similar compounds is required.

| Hazard Class | GHS Hazard Statement | Basis of Analogy |

| Acute Toxicity | H302: Harmful if swallowed | (2-Amino-5-methoxyphenyl)methanol [5] |

| Skin Irritation | H315: Causes skin irritation | 2-Amino-3-methylbenzyl alcohol, (2-Amino-5-methoxyphenyl)methanol [6][5] |

| Eye Irritation | H319: Causes serious eye irritation | 2-Amino-3-methylbenzyl alcohol, (2-Amino-5-methoxyphenyl)methanol [6][5] |

| Respiratory Irritation | H335: May cause respiratory irritation | 2-Amino-3-methylbenzyl alcohol, (2-Amino-5-methoxyphenyl)methanol [6][5] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [7][8]* Personal Protective Equipment (PPE): Wear appropriate protective gear, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [7]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. [9]Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent air-sensitive degradation. [9]* Incompatibilities: Avoid contact with strong oxidizing agents. [7]

References

- This compound | C8H11NO2 | CID 592703. PubChem. [Link]

- (2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678. PubChem. [Link]

- Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. PrepChem.com. [Link]

- Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. The Royal Society of Chemistry. [Link]

- Chemists succeed in synthesis of aminoalcohols by utilizing light. Universität Münster. [Link]

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

Sources

- 1. This compound | C8H11NO2 | CID 592703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Chemists succeed in synthesis of aminoalcohols by utilizing light [uni-muenster.de]

- 4. mdpi.com [mdpi.com]

- 5. (2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-氨基-3-甲基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. (2-Amino-4-methoxyphenyl)methanol | 187731-65-3 [sigmaaldrich.cn]

An In-Depth Technical Guide to (2-Amino-3-methoxyphenyl)methanol: A Versatile Scaffold for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Building Block

(2-Amino-3-methoxyphenyl)methanol, bearing the CAS number 205877-13-0, is an aromatic amino alcohol that, while not extensively documented as a standalone bioactive agent, represents a molecular scaffold of significant interest in the field of medicinal chemistry. Its strategic placement of an amino group, a hydroxyl group, and a methoxy substituent on the phenyl ring makes it a highly versatile precursor for the synthesis of more complex molecules, particularly heterocyclic systems that form the core of numerous pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and its pivotal role as a building block in the development of novel therapeutic agents.

The core value of the 2-aminobenzyl alcohol moiety lies in its ability to undergo cyclization reactions to form fused N-heterocycles like quinolines and quinazolines.[1] These structures are prevalent in a wide array of drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[3][4] The presence of the methoxy group in this compound offers an additional point for modulation of physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.

This document serves as a technical resource for researchers, providing not only foundational knowledge but also actionable protocols and insights into the synthetic utility of this compound. While direct experimental data for this specific molecule is sparse in peer-reviewed literature, this guide consolidates information from closely related analogs to present a scientifically grounded perspective on its synthesis, characterization, and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and for predicting its behavior in biological systems. The following table summarizes its key computed and known properties.

| Property | Value | Source |

| CAS Number | 205877-13-0 | [5] |

| Molecular Formula | C₈H₁₁NO₂ | [5] |

| Molecular Weight | 153.18 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Computed XLogP3 | 0.9 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 153.078978594 Da | [5] |

| Polar Surface Area | 55.5 Ų | [5] |

Synthesis and Purification

The synthesis of this compound can be approached through several established routes in organic chemistry, typically involving the reduction of a corresponding nitro or carboxyl functional group. A plausible and efficient method is the catalytic hydrogenation of a suitable precursor.

Proposed Synthesis Pathway: Catalytic Hydrogenation

A common and effective method for the synthesis of aminobenzyl alcohols is the reduction of the corresponding nitrobenzaldehyde or nitrobenzoic acid.[6] In the case of this compound, a likely precursor would be 2-nitro-3-methoxybenzaldehyde or 2-amino-3-methoxybenzoic acid. The reduction of the nitro group is often preferred as it can be achieved under conditions that do not affect the benzyl alcohol moiety. Alternatively, the reduction of the carboxylic acid group of 2-amino-3-methoxybenzoic acid can be employed.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H11NO2 | CID 592703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

(2-Amino-3-methoxyphenyl)methanol structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of (2-Amino-3-methoxyphenyl)methanol

Introduction

This compound, also known as 2-amino-3-methoxybenzyl alcohol, is an aromatic organic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a benzene ring substituted with an amino group, a methoxy group, and a hydroxymethyl group, provides multiple reactive sites for chemical modification. This guide provides a detailed overview of its chemical structure, properties, and common synthetic routes, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

The molecular structure of this compound consists of a methanol group attached to a benzene ring at position 1, an amino group at position 2, and a methoxy group at position 3. This specific arrangement of functional groups influences its chemical reactivity and physical properties.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 153.18 g/mol | PubChem[1] |

| CAS Number | 205877-13-0 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Solid (Varies by purity) | - |

| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich |

Synthesis of this compound

The synthesis of this compound can be achieved through various reductive pathways. The choice of synthetic route often depends on the availability and cost of the starting materials. Below are two common and reliable methods for its preparation.

Method 1: Reduction of 2-Amino-3-methoxybenzaldehyde

A straightforward and high-yielding approach is the reduction of the corresponding aldehyde, 2-amino-3-methoxybenzaldehyde.[2][3] This method is favored due to the mild conditions required for the reduction of an aldehyde to a primary alcohol.

-

Reducing Agent: Sodium borohydride (NaBH₄) is an ideal choice for this transformation. It is a selective reducing agent that readily reduces aldehydes and ketones but does not typically affect other functional groups like esters or nitro groups under standard conditions. Its ease of handling and safety profile make it preferable to more potent and pyrophoric hydrides like lithium aluminum hydride (LAH) for this specific conversion.

-

Solvent: Protic solvents like methanol or ethanol are commonly used with NaBH₄. They serve to dissolve the starting material and the reducing agent, and the solvent's hydroxyl group helps to protonate the intermediate alkoxide to yield the final alcohol product.

-

Dissolution: Dissolve 2-amino-3-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Maintain the temperature below 5°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.

Caption: Workflow for the reduction of 2-amino-3-methoxybenzaldehyde.

Method 2: Reduction of 2-Amino-3-methoxybenzoic Acid

An alternative synthetic route starts from 2-amino-3-methoxybenzoic acid.[4] This method requires a more powerful reducing agent to convert the carboxylic acid to a primary alcohol.

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this reduction. Unlike NaBH₄, LAH is a potent, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides in addition to aldehydes and ketones.

-

Solvent: Anhydrous aprotic solvents, such as tetrahydrofuran (THF) or diethyl ether, are mandatory. LAH reacts violently with protic solvents like water and alcohols.

-

Safety: Due to the highly reactive and pyrophoric nature of LAH, this procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

-

Cooling: Cool the LAH suspension to 0°C with an ice bath.

-

Addition of Starting Material: Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel. The rate of addition should be controlled to manage the exothermic reaction and gas evolution.

-

Reaction: After the addition, the reaction mixture is typically heated to reflux for several hours to ensure complete reduction.

-

Quenching (Fieser workup): Cool the reaction mixture to 0°C and quench it with extreme caution by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter off the solid salts through a pad of Celite, washing the filter cake with additional THF.

-

Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Caption: Workflow for the reduction of 2-amino-3-methoxybenzoic acid.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[5] The presence of the amino, hydroxyl, and methoxy groups allows for a wide range of chemical transformations, making it a versatile building block for creating libraries of compounds for drug discovery screening. Its derivatives have been investigated for a variety of potential therapeutic applications.

Conclusion

This guide has detailed the chemical structure, properties, and reliable synthetic protocols for this compound. The choice between the reduction of the corresponding aldehyde or carboxylic acid is primarily dictated by the availability of starting materials and the desired scale of the reaction, with appropriate considerations for reagent handling and safety. The protocols provided are robust and can be adapted by skilled chemists to achieve high yields of the target compound, facilitating its use in further research and development.

References

- PubChem. This compound. National Center for Biotechnology Information.

- PrepChem. (2023). Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol.

- PubChem. (2-Amino-5-methoxyphenyl)methanol. National Center for Biotechnology Information.

- PubChem. 2-[Amino(methyl)amino]-1-(3-methoxyphenyl)ethanol. National Center for Biotechnology Information.

- Google Patents. (2016). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.

- Google Patents. (2018). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.

- MySkinRecipes. (4-Amino-3-methoxyphenyl)methanol.

- PubChem. (2-Amino-5-methoxyphenyl)-(3-methylphenyl)methanol. National Center for Biotechnology Information.

- PubChem. (S)-2-Amino-2-(3-methoxyphenyl)ethanol. National Center for Biotechnology Information.

- Google Patents. (2013). US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.

- ResearchGate. (2017). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.

- PrepChem. (2023). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol.

- SpectraBase. 2-Amino-3-methoxybenzoic acid.

- AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino).

- MDPI. (2022). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.

Sources

Spectroscopic data of (2-Amino-3-methoxyphenyl)methanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Amino-3-methoxyphenyl)methanol

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 205877-13-0), a key chemical intermediate. The structural elucidation of such molecules is fundamental for researchers, scientists, and professionals in drug development to ensure compound identity, purity, and consistency in synthetic applications.

Given the scarcity of publicly available experimental spectra for this specific isomer, this document employs a robust, field-proven methodology. We will leverage high-fidelity predicted Nuclear Magnetic Resonance (NMR) data, substantiated by a comparative analysis with experimentally verified data from structurally analogous compounds. This approach, combined with an expert interpretation of expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) data, provides a self-validating framework for the structural verification of the target compound.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern of this compound dictates a distinct spectroscopic fingerprint. The electron-donating nature of both the amino (-NH₂) and methoxy (-OCH₃) groups, along with the hydroxymethyl (-CH₂OH) substituent, creates a specific electronic environment that is clearly distinguishable via NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of published experimental spectra, the following data is based on high-quality prediction models, with assignments justified through established principles of chemical shifts and electronic effects.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ is preferable if exchangeable protons (-OH, -NH₂) are of key interest.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). For spectra recorded in deuterated solvents, the residual solvent peak can also be used as a secondary reference[2].

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion[3].

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Proton(s) | Justification |

| ~ 6.85 - 7.00 | Triplet (t) | 1H | H-5 (Aromatic) | Located in the aromatic region. Experiences coupling from both H-4 and H-6. |

| ~ 6.75 - 6.85 | Doublet of doublets (dd) | 1H | H-6 (Aromatic) | Coupled to H-5. Shift is influenced by the ortho amino group. |

| ~ 6.65 - 6.75 | Doublet of doublets (dd) | 1H | H-4 (Aromatic) | Coupled to H-5. Shift is influenced by the ortho methoxy group. |

| ~ 4.70 | Singlet (s) | 2H | -CH₂OH (Methylene) | Protons of the benzylic alcohol group. Typically appears as a singlet but can show coupling to the -OH proton if exchange is slow. |

| ~ 4.10 | Broad Singlet (br s) | 2H | -NH₂ (Amino) | Chemical shift can vary significantly based on concentration and solvent. The broadness is due to quadrupolar relaxation and chemical exchange. |

| ~ 3.88 | Singlet (s) | 3H | -OCH₃ (Methoxy) | A characteristic sharp singlet for the three equivalent protons of the methoxy group. |

| ~ 2.50 | Broad Singlet (br s) | 1H | -OH (Hydroxyl) | The chemical shift is highly variable and dependent on solvent, temperature, and concentration. Often exchanges with trace water in the solvent. |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

| Chemical Shift (δ, ppm) | Assigned Carbon(s) | Justification |

| ~ 147.5 | C-3 (Aromatic) | Aromatic carbon bearing the methoxy group. Deshielded due to the electronegative oxygen atom. |

| ~ 137.0 | C-2 (Aromatic) | Aromatic carbon bearing the amino group. The deshielding effect is significant. |

| ~ 128.5 | C-1 (Aromatic) | Quaternary carbon attached to the -CH₂OH group. |

| ~ 122.0 | C-5 (Aromatic) | Aromatic CH carbon. |

| ~ 118.0 | C-6 (Aromatic) | Aromatic CH carbon, shielded by the para methoxy and ortho amino groups. |

| ~ 110.0 | C-4 (Aromatic) | Aromatic CH carbon, shielded by the ortho methoxy and para amino groups. |

| ~ 64.0 | -CH₂OH (Methylene) | Carbon of the hydroxymethyl group. |

| ~ 56.0 | -OCH₃ (Methoxy) | Carbon of the methoxy group, a typical value for aryl methyl ethers. |

NMR Workflow Diagram

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, amino, and ether functionalities.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is automatically corrected for the background.

Expected Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3450 - 3250 | N-H Stretch | Primary Amine (-NH₂) | A characteristic doublet or two distinct peaks resulting from the symmetric and asymmetric stretching of the N-H bonds. |

| 3400 - 3200 | O-H Stretch | Alcohol (-OH) | A strong, broad absorption band due to hydrogen bonding. This may overlap with the N-H stretches. |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to weak absorptions from C-H bonds on the benzene ring. |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Absorptions from the C-H bonds of the methylene and methoxy groups. |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Bending vibration (scissoring) of the primary amine. |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Two or more bands characteristic of the benzene ring skeleton. |

| 1260 - 1200 | C-O Stretch | Aryl Ether (Ar-O-CH₃) | Strong, characteristic asymmetric C-O-C stretch. |

| 1050 - 1000 | C-O Stretch | Primary Alcohol (-CH₂OH) | Strong absorption from the C-O bond of the primary alcohol. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a relatively volatile compound like this.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar) coupled to a mass spectrometer, typically a quadrupole analyzer with an Electron Ionization (EI) source.

-

GC Method: Inject a small volume (e.g., 1 µL) of the solution. Use a temperature program that allows for the separation of the analyte from any impurities, for instance, starting at 100°C and ramping to 250°C.

-

MS Method: The EI source energy is typically set to 70 eV. The mass analyzer scans a range, for example, m/z 40-400, to detect the molecular ion and relevant fragments.

Expected Mass Spectrum Fragmentation

For this compound (MW = 153.18), the following key ions are expected in an EI mass spectrum.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |

| 153 | [M]⁺ | Molecular Ion: The parent molecule with one electron removed. Its presence confirms the molecular weight. |

| 136 | [M - OH]⁺ | Loss of a hydroxyl radical (-•OH) from the hydroxymethyl group. |

| 122 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical (-•CH₂OH), a common fragmentation for benzyl alcohols. |

| 107 | [M - CH₂OH - CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. |

MS Workflow Diagram

Caption: General workflow for GC-MS analysis.

Conclusion

The structural identity of this compound can be confidently established through a multi-technique spectroscopic approach. This guide outlines the expected NMR, IR, and MS data based on predictive models and analysis of analogous structures. The provided protocols for data acquisition represent standard, robust methodologies in the field of chemical analysis. By combining these techniques, researchers can create a comprehensive and self-validating data package for this compound, ensuring its suitability for downstream applications in research and development.

References

- PubChem. This compound.

- The Royal Society of Chemistry. (2021).

- MDPI. (2019).

Sources

Physical and chemical properties of (2-Amino-3-methoxyphenyl)methanol

An In-Depth Technical Guide to the Physical and Chemical Properties of (2-Amino-3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted benzyl alcohol derivative with significant potential as a versatile building block in organic synthesis. Its unique trifunctional nature, possessing primary amino, hydroxyl, and methoxy groups on an aromatic scaffold, makes it a valuable intermediate in the development of novel pharmaceutical agents and complex organic molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and safe handling protocols, designed to empower researchers in leveraging its synthetic utility.

Compound Identification and Molecular Structure

A clear and unambiguous identification of a chemical entity is the foundation of scientific rigor. This section details the key identifiers and structural representations for this compound.

Nomenclature and Registration

-

IUPAC Name : this compound[1]

-

CAS Number : 205877-13-0[1]

-

Synonyms : 2-amino-3-methoxybenzyl alcohol, (2-Amino-3-methoxy-phenyl)-methanol[1]

Molecular Formula and Weight

-

Molecular Formula : C₈H₁₁NO₂[1]

-

Molecular Weight : 153.18 g/mol [1]

-

Monoisotopic Mass : 153.078978594 Da[1]

Structural Representation

The structural formula of this compound is presented below, illustrating the spatial arrangement of its constituent atoms.

Caption: 2D Structure of this compound.

Physical and Chemical Properties

The physicochemical properties of a compound dictate its behavior in both reactive and non-reactive environments, influencing everything from solubility to bioavailability.

Tabulated Physical Properties

| Property | Value | Source |

| Molecular Weight | 153.18 g/mol | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 55.5 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 119 | PubChem[1] |

Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its application in research and development.

Synthetic Approach

A plausible and commonly employed synthetic route to this compound involves the reduction of the corresponding nitro-substituted precursor, 3-methoxy-2-nitrobenzyl alcohol. This transformation is typically achieved with high efficiency and selectivity.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Reduction of 3-Methoxy-2-nitrobenzyl alcohol

The following protocol is a representative example for the synthesis of aminobenzyl alcohols from their nitro precursors and should be adapted and optimized based on laboratory conditions.

-

Reaction Setup : To a solution of 3-methoxy-2-nitrobenzyl alcohol (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Reduction : The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.

-

Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup : Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification : The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spectral Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

-

Mass Spectrometry (GC-MS) : The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 153, corresponding to the molecular weight of the compound.[1] Key fragmentation patterns would involve the loss of the hydroxymethyl group and other characteristic fragments.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol (around 3300-3400 cm⁻¹), N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹), and C-O stretches of the ether and alcohol (around 1000-1300 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would display distinct signals for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, the amine protons, and the methoxy protons. The chemical shifts and coupling patterns would be consistent with the substituted aromatic ring.

-

¹³C NMR : The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, and attached to heteroatoms).

-

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its three functional groups, which can be selectively targeted in synthetic transformations.

Chemical Reactivity

-

Amino Group : The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization. This functionality is a key handle for introducing nitrogen-containing moieties.

-

Hydroxyl Group : The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to ethers, esters, or halides. It also serves as a directing group in certain electrophilic aromatic substitution reactions.

-

Aromatic Ring : The benzene ring is activated towards electrophilic substitution by the electron-donating amino and methoxy groups. The positions ortho and para to these groups are particularly susceptible to attack.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules and complex organic structures. Its utility is particularly pronounced in:

-

Medicinal Chemistry : As a scaffold for the synthesis of heterocyclic compounds, such as quinolines, quinazolines, and benzodiazepines, which are prevalent in many therapeutic agents. The amino and hydroxyl groups provide convenient points for diversification to explore structure-activity relationships.

-

Materials Science : The functional groups can be used to incorporate this molecule into polymeric structures or to modify surfaces.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on available safety data sheets for this compound and structurally related chemicals.

Hazard Identification

While specific toxicity data for this compound is limited, it should be handled with care. Similar aromatic amines and benzyl alcohols may cause skin and eye irritation.[2][3]

-

GHS Hazard Statements (Inferred) :

Recommended Personal Protective Equipment (PPE)

-

Eye and Face Protection : Safety glasses with side-shields or chemical goggles.

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.

-

Respiratory Protection : Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[2]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[2]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water.[2]

-

In all cases of exposure, seek medical attention.[2]

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]

-

Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a chemical intermediate with significant synthetic potential. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, is crucial for its effective and responsible use in research and development. This guide provides a foundational understanding to aid scientists in harnessing the capabilities of this versatile molecule.

References

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-[Amino(methyl)amino]-1-(3-methoxyphenyl)ethanol. National Center for Biotechnology Information.

- PubChem. (n.d.). (2-Amino-5-methoxyphenyl)methanol. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide on the Solubility and Stability of (2-Amino-3-methoxyphenyl)methanol

Abstract

(2-Amino-3-methoxyphenyl)methanol is a crucial building block in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of intermediates and final products. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. It details experimental protocols, explains the rationale behind methodological choices, and offers insights into predicting and analyzing degradation pathways.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₁₁NO₂, belongs to the class of aminobenzyl alcohols.[1] Its structure, featuring an amino group, a hydroxyl group, and a methoxy group on a benzene ring, makes it a versatile intermediate in organic synthesis. These functional groups provide multiple reaction sites, but also predispose the molecule to potential solubility and stability challenges. The amino group can undergo oxidation, while the benzylic alcohol is susceptible to oxidation to the corresponding aldehyde and carboxylic acid.[2][3] Understanding these liabilities is critical for its effective utilization in research and development.

This guide will first delve into the solubility profile of this compound, followed by a detailed exploration of its chemical stability through forced degradation studies. The methodologies presented are designed to be robust and self-validating, providing a clear path to generating reliable data for regulatory submissions and internal decision-making.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. The presence of both polar (amino, hydroxyl) and non-polar (benzene ring, methoxy group) moieties in this compound suggests a varied solubility profile.

Predicted Solubility Characteristics

Based on its structure, the following solubility trends can be anticipated:

-

Aqueous Solubility: Likely to be low in neutral water due to the aromatic ring. However, the amino group's basicity means that solubility will be significantly influenced by pH. In acidic solutions, the protonated amine will increase aqueous solubility.

-

Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the amino and hydroxyl groups.[4] Solubility in non-polar solvents like hexane is expected to be poor.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves equilibrium solubility studies.

Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol for Equilibrium Solubility Measurement:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, pH-buffered solutions, methanol, ethanol, acetonitrile, DMSO).

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 48 hours to ensure saturation.

-

Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration can be determined by comparing the peak area to a standard curve of known concentrations.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent System | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Purified Water | Low | To be determined |

| 0.1 N HCl (pH ~1) | High | To be determined |

| pH 7.4 Buffer | Low to Moderate | To be determined |

| Methanol | High | To be determined |

| Ethanol | High | To be determined |

| Acetonitrile | Moderate | To be determined |

| Dimethyl Sulfoxide (DMSO) | Very High | To be determined |

| Dichloromethane | Moderate | To be determined |

| Hexane | Low | To be determined |

Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[5][6] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[7]

Potential Degradation Pathways

Given the structure of this compound, the following degradation pathways are plausible:

-

Oxidation: The primary degradation pathway is likely to be oxidation. The aminobenzyl alcohol moiety is susceptible to oxidation.[2] The primary alcohol can be oxidized to the corresponding aldehyde and further to the carboxylic acid. The amino group can also be oxidized to form N-oxides or other colored degradation products.[7][8]

-

Hydrolysis: The molecule does not contain readily hydrolyzable functional groups like esters or amides, so hydrolysis is not expected to be a major degradation pathway.

-

Photodegradation: Aromatic amines can be susceptible to photodegradation, leading to the formation of colored impurities.

Diagram of Potential Oxidative Degradation Pathways

Caption: Plausible oxidative degradation pathways.

Design of Forced Degradation Studies

A systematic forced degradation study should expose this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5]

Experimental Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Detailed Protocols for Forced Degradation:

-

Acid Hydrolysis:

-

Prepare a solution of this compound in 0.1 N HCl.

-

Heat the solution at 60 °C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Prepare a solution in 0.1 N NaOH.

-

Maintain the solution at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a solution in 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot, dilute, and analyze by HPLC.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at 80 °C for 48 hours.

-

Also, prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and heat at 60 °C for 24 hours.

-

Analyze the samples at specified time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze both the exposed and control samples.

-

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all its degradation products and any potential impurities.

Key Considerations for HPLC Method Development:

-

Column Chemistry: A C18 column is a good starting point for the separation of aromatic compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation of the parent peak from the degradant peaks.

-

Detection: UV detection is suitable for aromatic compounds. The detection wavelength should be chosen to provide a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols and understanding the underlying scientific principles, researchers can generate high-quality data to support drug discovery and development activities. A thorough characterization of these fundamental properties is a critical investment that can prevent downstream challenges in process development, formulation, and regulatory filings.

References

- PubChem. This compound.

- ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

- MedCrave online.

- International Journal of Pharmaceutical Sciences Review and Research.

- Rasayan Journal of Chemistry. OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. [Link]

- NIH. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]

- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

- NIH. Efficient conversion of aromatic and phenylpropanoid alcohols to acids by the cascade biocatalysis of alcohol and aldehyde dehydrogenases. [Link]

- ResearchGate. Anaerobic degradation pathways of phenylalanine and benzyl alcohol in... [Link]

Sources

- 1. This compound | C8H11NO2 | CID 592703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. ijrpp.com [ijrpp.com]

- 8. globalresearchonline.net [globalresearchonline.net]

An In-Depth Technical Guide to (2-Amino-3-methoxyphenyl)methanol: Discovery, Synthesis, and Applications

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-3-methoxyphenyl)methanol, also known as 2-amino-3-methoxybenzyl alcohol, is a substituted aromatic amino alcohol. Its structure, featuring an aminomethyl group and a methoxy substituent on the benzene ring, makes it a valuable building block in synthetic organic chemistry. The presence and relative positions of the amino, hydroxyl, and methoxy functional groups allow for a variety of chemical transformations, rendering it a versatile intermediate in the preparation of more complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on the chemical principles and experimental methodologies relevant to researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| CAS Number | 205877-13-0 |

| Appearance | Solid (predicted) |

| IUPAC Name | This compound |

Historical Context and Discovery

While a definitive "discovery" of this compound in the traditional sense of isolating a natural product is not documented, its history is intertwined with the advancement of synthetic organic chemistry. The emergence of this compound is a result of the need for specifically substituted aromatic scaffolds in the synthesis of complex target molecules. Its first appearance in the scientific literature is likely within the context of patent literature, where it was synthesized as an intermediate for larger, often biologically active, compounds. A search of patents associated with its chemical structure reveals its use in the synthesis of a variety of compounds, highlighting its role as a key building block.[2]

The development of robust and selective reduction methods in the 20th century, such as the use of lithium aluminum hydride and catalytic hydrogenation, were pivotal for the practical synthesis of aminobenzyl alcohols from readily available starting materials like nitro-substituted or carboxyl-substituted aromatics.

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic disconnections. The most logical and commonly employed routes involve the reduction of a suitable precursor, such as a nitro-substituted benzaldehyde or a substituted benzoic acid.

Route 1: Reduction of 2-Amino-3-methoxybenzoic Acid

One of the most direct and reliable methods for the synthesis of this compound is the reduction of 2-amino-3-methoxybenzoic acid. The carboxylic acid functionality can be selectively reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]

Figure 1: General reaction scheme for the reduction of 2-amino-3-methoxybenzoic acid.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Lithium aluminum hydride is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[2] Weaker reducing agents like sodium borohydride are generally not effective for this transformation. The high reactivity of LiAlH₄ necessitates the use of an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and careful handling under an inert atmosphere.

-

Solvent: Anhydrous THF is a common solvent for LiAlH₄ reductions as it is relatively unreactive towards the reagent and effectively solubilizes many organic compounds.

-

Workup: The reaction is quenched by the careful, sequential addition of water and a basic solution to decompose the excess LiAlH₄ and the aluminum salts into a filterable precipitate. This procedure, often referred to as the Fieser workup, is a standard and safe method for quenching LiAlH₄ reactions.

Detailed Experimental Protocol (Adapted from a general procedure in Organic Syntheses): [3]

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: A suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled to 0 °C in an ice bath.

-

Addition of Substrate: A solution of 2-amino-3-methoxybenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, sequential addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.

-

Isolation and Purification: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Route 2: Reduction of 3-Methoxy-2-nitrobenzaldehyde

An alternative synthetic route involves the simultaneous reduction of both the nitro and aldehyde functionalities of 3-methoxy-2-nitrobenzaldehyde. This can be achieved through catalytic hydrogenation.

Figure 2: General reaction scheme for the catalytic hydrogenation of 3-methoxy-2-nitrobenzaldehyde.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of both nitro groups and aldehydes.

-

Hydrogen Source: High-pressure hydrogen gas is typically used to ensure the complete reduction of both functional groups.

-

Solvent: Ethanol is a common solvent for catalytic hydrogenation as it is relatively inert under the reaction conditions and can dissolve a wide range of organic compounds.

Detailed Experimental Protocol (General Procedure):

-

Reaction Setup: A solution of 3-methoxy-2-nitrobenzaldehyde in ethanol is placed in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of 10% palladium on carbon is added to the solution.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-100 psi). The mixture is then agitated at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

Workup and Isolation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to afford the crude this compound. Purification can be achieved by recrystallization or column chromatography.

Applications in Medicinal Chemistry and Organic Synthesis

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, often biologically active, heterocyclic compounds. The ortho-relationship of the amino and hydroxymethyl groups provides a reactive handle for the construction of fused ring systems.

Synthesis of Quinazoline Derivatives

One of the key applications of 2-aminobenzyl alcohols is in the synthesis of quinazolines, a class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The reaction of a 2-aminobenzyl alcohol with an aldehyde or a related carbonyl compound, often in the presence of an oxidizing agent or catalyst, can lead to the formation of the quinazoline ring system.[7][8]

Sources

- 1. This compound | C8H11NO2 | CID 592703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. orgsyn.org [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines [organic-chemistry.org]

- 8. CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine - Google Patents [patents.google.com]

Potential Biological Activities of (2-Amino-3-methoxyphenyl)methanol Derivatives

<Technical Guide >

A Comprehensive Resource for Researchers and Drug Development Professionals

Abstract

Derivatives of (2-amino-3-methoxyphenyl)methanol represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, potential therapeutic applications, and structure-activity relationships of these compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and insights into the mechanistic pathways these derivatives may influence.

Introduction: The this compound Scaffold

The this compound molecule, also known as 2-amino-3-methoxybenzyl alcohol, is a key building block for the synthesis of a diverse array of biologically active compounds.[1] Its structure, featuring an amino group, a hydroxyl group, and a methoxy group on a benzene ring, offers multiple sites for chemical modification. This versatility allows for the fine-tuning of physicochemical properties to optimize interactions with biological targets, leading to a wide range of potential therapeutic applications.

Synthetic Strategies and Derivatization

The synthesis of this compound derivatives is adaptable, enabling the creation of extensive compound libraries for screening. A common starting point is the reduction of 2-amino-3-methoxybenzoic acid or its esters. Subsequent derivatization can be achieved through various reactions targeting the amino and hydroxyl functionalities.

Diagram 1: Synthetic overview for generating this compound derivatives.

Key Biological Activities and Experimental Evaluation

Anticancer Potential

Derivatives of this compound have emerged as promising candidates for anticancer drug development.[2][3] Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5]

Mechanistic Insights:

-

Apoptosis Induction: Certain derivatives can trigger programmed cell death by modulating the expression of key regulatory proteins.

-

Cell Cycle Arrest: These compounds have been observed to halt the cell cycle at various checkpoints, preventing the replication of cancerous cells.[2]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure to determine the cytotoxic effects of test compounds on cancer cells.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well microplates

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Table 1: Example Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

| Derivative 4c | A549 | 0.56[2] |

| Derivative 4c | PC-3 | 2.46[2] |

| Derivative 4c | HepG2 | 2.21[2] |

| Gefitinib (Control) | A549 | >10[2] |

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of this compound have demonstrated notable activity against a range of bacteria and fungi.[6][7][8]

Potential Mechanisms:

-

Enzyme Inhibition: These compounds may target essential microbial enzymes, such as dihydropteroate synthase (DHPS).[6]

-

Cell Wall/Membrane Disruption: Alteration of the microbial cell envelope integrity can lead to cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

-

Test compounds and standard antibiotics (e.g., Ampicillin, Chloramphenicol)

-

96-well microplates

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Reading: Determine the MIC as the lowest concentration with no visible growth.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Certain this compound derivatives have shown potential as anti-inflammatory agents.[9]

Signaling Pathway Modulation: These compounds may exert their effects by inhibiting key inflammatory mediators and pathways.

Diagram 2: Potential anti-inflammatory mechanism of action.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium

-

LPS from E. coli

-

Test compounds

-

Griess reagent

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

-

Treatment: Treat cells with test compounds for 1 hour, followed by stimulation with LPS for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

NO Calculation: Determine the nitrite concentration from a standard curve.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective compounds.[10][11]

Key Considerations:

-

Substituents on the Amino Group: The nature and size of substituents on the nitrogen atom can significantly influence activity.

-

Modifications at the Hydroxyl Group: Altering the hydroxyl group can impact solubility, bioavailability, and target binding.

-

Aromatic Ring Substitutions: Introducing different functional groups on the phenyl ring can modulate electronic properties and steric interactions.

Conclusion and Future Perspectives

The this compound scaffold holds considerable promise for the development of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of these compounds, make them an attractive area for further investigation. Future research should focus on lead optimization, in-depth mechanistic studies, and in vivo evaluation to translate the potential of these derivatives into clinical applications.

References

- PubChem. This compound.

- Suwito, H., et al. (2016).

- Guna, J. V., et al. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.

- ResearchGate. (n.d.). Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids.

- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.

- Suwito, H., et al. (n.d.).

- ResearchGate. (n.d.). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.

- Al-Blewi, F. F., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules.

- Liew, S. Y., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Antioxidants.

- PubChem. (2-Amino-5-methoxyphenyl)methanol.

- ResearchGate. (n.d.).

- MySkinRecipes. (4-Amino-3-methoxyphenyl)methanol.

- Wang, C., et al. (2014). Anti-Inflammatory and Anti-Nociceptive Activities of Methanol Extract from Aerial Part of Phlomis younghusbandii Mukerjee.

- ResearchGate. (n.d.). Therapeutically active β-amino alcohols as potent drugs.

- PrepChem. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol.

- Chen, C.-C., et al. (2011). Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin.

- Wang, H., et al. (2022). Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance. Molecules.

- ResearchGate. (n.d.). Anti-Inflammatory and Anti-Nociceptive Activities of Methanol Extract from Aerial Part of Phlomis younghusbandii Mukerjee.

- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

- Taylor, D., et al. (2012). Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. Bioorganic & Medicinal Chemistry.

- Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.

- Mahmoudvand, H., et al. (2022). Antinociceptive and anti-inflammatory activities of the methanol extract of Ferula elaeochytris Korovin in a rat model. Journal of Kermanshah University of Medical Sciences.

- MDPI. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols.

- MDPI. (2022). Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein.

- PubMed. (2022). Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.)

- PubChemLite. (n.d.). (4-amino-3-methoxyphenyl)methanol (C8H11NO2).

Sources

- 1. This compound | C8H11NO2 | CID 592703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Versatile Building Block: A Technical Guide to (2-Amino-3-methoxyphenyl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals